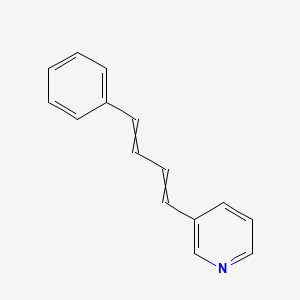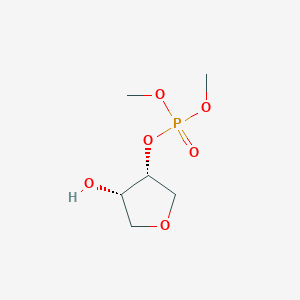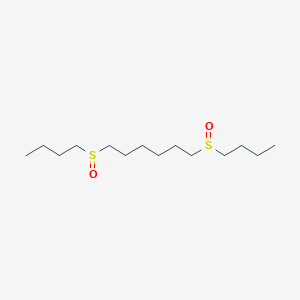
1,6-Di(butane-1-sulfinyl)hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,6-Di(butane-1-sulfinyl)hexane is an organic compound with the molecular formula C14H30O2S2 It contains two sulfoxide groups attached to a hexane backbone, with butane chains extending from each sulfoxide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,6-Di(butane-1-sulfinyl)hexane can be synthesized through a multi-step process involving the oxidation of thioethers to sulfoxides. One common method involves the reaction of 1,6-dibromohexane with butane-1-thiol to form 1,6-di(butane-1-thio)hexane. This intermediate is then oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, can enhance the yield and purity of the final product. Catalysts may also be employed to improve the efficiency of the oxidation step.
Análisis De Reacciones Químicas
Types of Reactions
1,6-Di(butane-1-sulfinyl)hexane undergoes various chemical reactions, including:
Oxidation: Further oxidation of the sulfoxide groups to sulfones.
Reduction: Reduction of sulfoxides back to thioethers.
Substitution: Nucleophilic substitution reactions at the sulfoxide groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: 1,6-Di(butane-1-sulfonyl)hexane.
Reduction: 1,6-Di(butane-1-thio)hexane.
Substitution: Various substituted sulfoxides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,6-Di(butane-1-sulfinyl)hexane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfoxide-containing compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for sulfone-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 1,6-Di(butane-1-sulfinyl)hexane involves its ability to undergo oxidation and reduction reactions, which can alter its chemical properties and reactivity. The sulfoxide groups can interact with various molecular targets, including enzymes and proteins, potentially leading to biological activity. The exact pathways and molecular targets are still under investigation, but the compound’s ability to modulate redox states is a key feature.
Comparación Con Compuestos Similares
1,6-Di(butane-1-sulfinyl)hexane can be compared with other sulfoxide-containing compounds, such as:
Dimethyl sulfoxide (DMSO): A widely used solvent with similar sulfoxide functionality but different structural properties.
1,6-Di(butane-1-sulfonyl)hexane: The fully oxidized form of this compound, with sulfone groups instead of sulfoxides.
1,6-Di(butane-1-thio)hexane: The reduced form, containing thioether groups instead of sulfoxides.
The uniqueness of this compound lies in its specific combination of sulfoxide groups and hexane backbone, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
465499-17-6 |
|---|---|
Fórmula molecular |
C14H30O2S2 |
Peso molecular |
294.5 g/mol |
Nombre IUPAC |
1,6-bis(butylsulfinyl)hexane |
InChI |
InChI=1S/C14H30O2S2/c1-3-5-11-17(15)13-9-7-8-10-14-18(16)12-6-4-2/h3-14H2,1-2H3 |
Clave InChI |
GVJUFRGLTCZGKU-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)CCCCCCS(=O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3E)-5-methyl-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}furan-2(3H)-one](/img/structure/B14234548.png)
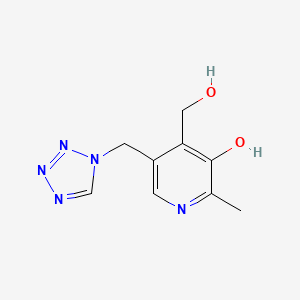
![[3,4,5-Tris(octyloxy)phenyl]methanol](/img/structure/B14234566.png)
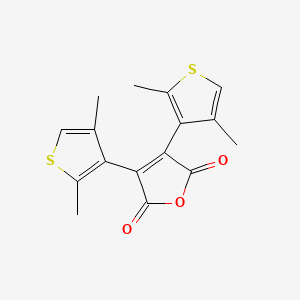
![2-[(3-Chlorophenoxy)carbonyl]benzoate](/img/structure/B14234569.png)
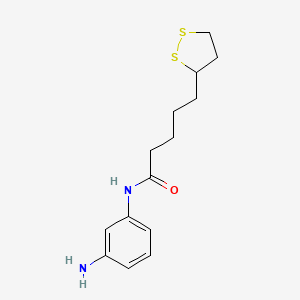
![4-{[(Naphthalene-2-carbonyl)amino]methyl}benzoic acid](/img/structure/B14234574.png)
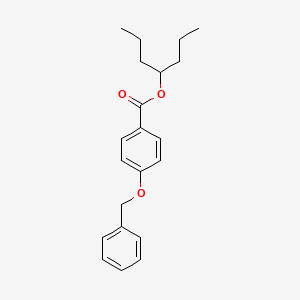

![N-[(3S)-2,6-dioxooxan-3-yl]octadecanamide](/img/structure/B14234591.png)
![(1S,2S)-1-[(1S,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-2,3-dihydro-1H-inden-2-ol](/img/structure/B14234594.png)
